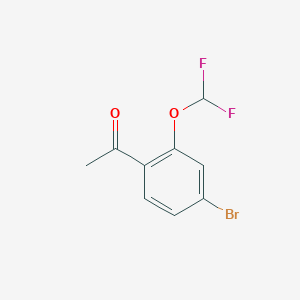

![molecular formula C9H12ClNOS B1395314 2-氯-N-甲基-N-[1-(噻吩-2-基)乙基]乙酰胺 CAS No. 1178458-01-9](/img/structure/B1395314.png)

2-氯-N-甲基-N-[1-(噻吩-2-基)乙基]乙酰胺

描述

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Clomipramine, which is a tricyclic antidepressant that has been used to treat various mental health disorders, including depression, obsessive-compulsive disorder, and panic disorder. Clomipramine has been shown to have significant effects on the brain's neurotransmitter systems, particularly the serotonin and norepinephrine systems.

科学研究应用

人和大鼠肝微粒体的比较代谢

对氯乙酰胺除草剂(如 acetochlor)的研究揭示了它们在人和大鼠肝微粒体中的代谢途径,突出了可能通过 DNA 反应产物导致致癌性的复杂激活过程。该研究考察了 acetochlor 和其他氯乙酰胺除草剂的代谢,确定了关键的中间体和代谢物,这些中间体和代谢物对于了解其作用和设计更安全的农用化学品至关重要 (Coleman 等人,2000 年)。

除草剂选择性和植物代谢

一项关于 acetochlor 的研究探讨了它在植物中的代谢,揭示耐受性可能与植物通过结合过程解毒除草剂的能力有关。这一见解对于农业实践非常重要,它为选择既能最大限度地减少作物损失又能有效控制杂草的除草剂提供了基础 (Breaux,1987 年)。

代谢研究的放射合成

放射性标记 acetochlor 的开发允许对其代谢和作用方式进行详细研究,为环境和健康影响评估提供了工具。这种方法促进了在生物系统中追踪除草剂分布和分解 (Latli 和 Casida,1995 年)。

土壤吸收和活性

研究 acetochlor 与土壤的相互作用及其在各种条件下(例如小麦秸秆覆盖和灌溉)下的除草剂有效性,为优化施用方法以确保环境安全和除草效率提供了有价值的信息 (Banks 和 Robinson,1986 年)。

环境存在和水文系统影响

在 acetochlor 用于农业后不久记录其存在于水文系统中的研究强调了监测和管理农药径流以保护水资源的必要性。这些发现突出了了解农用化学品环境归宿的重要性 (Kolpin 等人,1996 年)。

作用机制

Target of Action

It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed therapeutic effects .

Biochemical Pathways

Given the broad range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways .

Result of Action

Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound likely exerts a range of effects at the molecular and cellular level .

生化分析

Biochemical Properties

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as proteins and nucleic acids. Additionally, 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide has been shown to inhibit certain proteases, thereby affecting protein degradation pathways .

Cellular Effects

The effects of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide can affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cellular metabolism and stress responses . The impact on cellular metabolism includes alterations in glycolysis and oxidative phosphorylation, which can affect the overall energy balance of the cell .

Molecular Mechanism

At the molecular level, 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide exerts its effects through several mechanisms. One of the primary mechanisms is the binding to cytochrome P450 enzymes, leading to the inhibition of their catalytic activity . This inhibition can result in the accumulation of substrates and the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components . Additionally, 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide can interact with transcription factors, leading to changes in gene expression . This compound has also been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways .

Temporal Effects in Laboratory Settings

The effects of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or exposure to light . Over time, the degradation products of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide can accumulate, potentially leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of antioxidant defenses and changes in metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and inflammation . The threshold for these toxic effects varies depending on the species and the duration of exposure .

Metabolic Pathways

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further biotransformation through conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body . The metabolic flux of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide can be influenced by factors such as enzyme expression levels and the presence of other xenobiotics .

Transport and Distribution

Within cells and tissues, 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is transported and distributed through various mechanisms. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide by affecting its free concentration in the bloodstream . The localization and accumulation of this compound in specific tissues can impact its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is an important determinant of its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide to specific organelles can be mediated by post-translational modifications and targeting signals . For example, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can affect mitochondrial function and energy production .

属性

IUPAC Name |

2-chloro-N-methyl-N-(1-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZAERLZOSGDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)

![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)

![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)